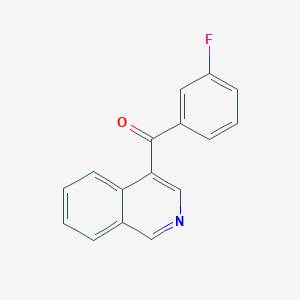

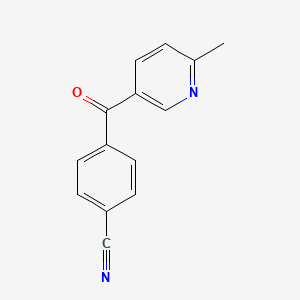

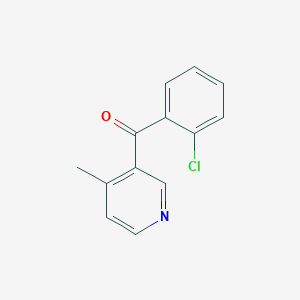

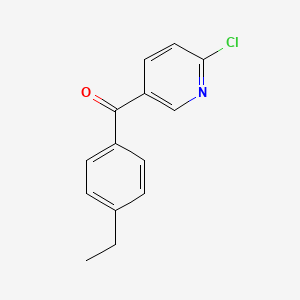

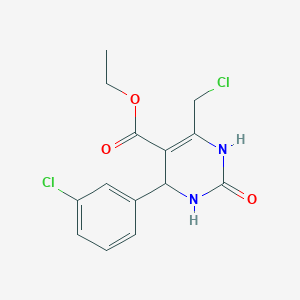

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H14Cl2N2O3 and its molecular weight is 329.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-4-3-5-9(16)6-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUSNIKTZRQLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to characterize Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and what structural information did they provide?

A1: The researchers utilized a combination of spectroscopic techniques, including FT-IR, FT-Raman, NMR (¹H and ¹³C), and UV-Vis spectroscopy, to elucidate the structural characteristics of this compound [].

- FT-IR and FT-Raman spectroscopy provided insights into the vibrational modes of the molecule, revealing information about the functional groups present and their bonding interactions [].

- NMR spectroscopy played a crucial role in determining the arrangement of carbon and hydrogen atoms within the molecule. The ¹H and ¹³C NMR chemical shift values, calculated using the Gauge Independent Atomic Orbital (GIAO) method, offered valuable information about the electronic environment surrounding each atom [].

- UV-Vis spectroscopy helped to understand the electronic transitions within the molecule, providing information about its light absorption properties and potential excited states [].

Q2: How did the researchers employ computational chemistry to study this compound?

A2: The research heavily relied on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to theoretically investigate this compound []. Key applications of computational chemistry included:

- Molecular Structure Optimization: DFT calculations were employed to determine the most stable three-dimensional conformation of the molecule. This optimized structure provided a basis for subsequent calculations and analysis [].

- Vibrational Frequency Analysis: The researchers calculated the theoretical vibrational frequencies of the molecule. By comparing these calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy, they could assign specific vibrational modes to observed peaks and confirm the accuracy of their theoretical model [].

- Natural Bond Orbital (NBO) Analysis: NBO analysis helped to investigate the molecule's stability by examining hyperconjugative interactions and charge delocalization patterns. This analysis provided insights into the electronic structure and bonding characteristics [].

- Molecular Docking: Utilizing the Glide module in the Schrödinger software suite, the researchers performed molecular docking studies. This technique allowed them to predict the potential binding modes and interactions of this compound with biological targets, offering a glimpse into its possible biological activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)